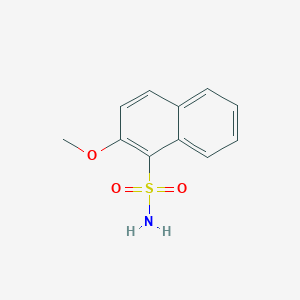

2-Methoxynaphthalene-1-sulfonamide

Description

2-Methoxynaphthalene-1-sulfonamide is a naphthalene-derived sulfonamide characterized by a methoxy (-OCH₃) group at the 2-position and a sulfonamide (-SO₂NH₂) group at the 1-position of the naphthalene ring. Its molecular formula is C₁₁H₁₁NO₃S, with a molar mass of 237.28 g/mol.

Properties

Molecular Formula |

C11H11NO3S |

|---|---|

Molecular Weight |

237.28 g/mol |

IUPAC Name |

2-methoxynaphthalene-1-sulfonamide |

InChI |

InChI=1S/C11H11NO3S/c1-15-10-7-6-8-4-2-3-5-9(8)11(10)16(12,13)14/h2-7H,1H3,(H2,12,13,14) |

InChI Key |

YPYPPYVNMHJCLT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)S(=O)(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2-methoxynaphthalene with chlorosulfonic acid to form 2-methoxynaphthalene-1-sulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide .

Industrial Production Methods: Industrial production of 2-Methoxynaphthalene-1-sulfonamide may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxynaphthalene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding quinones.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.

Major Products:

Oxidation: Formation of naphthoquinones.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

2-Methoxynaphthalene-1-sulfonamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition. Additionally, the compound may interfere with cellular pathways by modulating signal transduction processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following compounds share structural similarities with 2-Methoxynaphthalene-1-sulfonamide, differing in substituent positions, ring systems, or functional groups:

5-Methoxynaphthalene-1-sulfonamide (CAS 1576-43-8)

- Structure : Methoxy group at the 5-position (vs. 2-position in the target compound).

- Similarity Score : 0.79 .

2-(2-Methoxyethoxy)benzenesulfonamide (CAS 1513-45-7)

- Structure : Benzene ring substituted with a methoxyethoxy chain and sulfonamide.

- Impact : Reduced aromatic surface area compared to naphthalene derivatives, likely decreasing hydrophobic interactions. The flexible methoxyethoxy chain may enhance solubility.

- Similarity Score : 0.91 .

4-(Trifluoromethoxy)benzenesulfonamide (CAS 860515-97-5)

- Structure : Benzene ring with electron-withdrawing trifluoromethoxy (-OCF₃) and sulfonamide groups.

- Similarity Score : 0.84 .

4-Methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide (CAS 457960-43-9)

- Structure : Naphthalene ring with methoxy at 4-position and a phenethyl-substituted sulfonamide.

- Impact : The bulky phenethyl group on the sulfonamide nitrogen may sterically hinder interactions with enzymes or receptors, altering pharmacological activity.

- Molecular Formula: C₁₉H₁₉NO₃S (molar mass: 341.42 g/mol) .

Data Tables: Structural and Functional Comparison

Table 1. Key Properties of 2-Methoxynaphthalene-1-sulfonamide and Analogues

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Similarity Score | Key Functional Groups |

|---|---|---|---|---|---|

| 2-Methoxynaphthalene-1-sulfonamide | Not Provided | C₁₁H₁₁NO₃S | 237.28 | Reference | 2-OCH₃, 1-SO₂NH₂ |

| 5-Methoxynaphthalene-1-sulfonamide | 1576-43-8 | C₁₁H₁₁NO₃S | 237.28 | 0.79 | 5-OCH₃, 1-SO₂NH₂ |

| 2-(2-Methoxyethoxy)benzenesulfonamide | 1513-45-7 | C₉H₁₃NO₄S | 231.27 | 0.91 | Benzene, 2-OCH₂CH₂OCH₃, SO₂NH₂ |

| 4-(Trifluoromethoxy)benzenesulfonamide | 860515-97-5 | C₇H₆F₃NO₃S | 241.19 | 0.84 | Benzene, 4-OCF₃, SO₂NH₂ |

| 4-Methoxy-N-phenethyl-naphthalene-1-sulfonamide | 457960-43-9 | C₁₉H₁₉NO₃S | 341.42 | N/A | 4-OCH₃, 1-SO₂N(CH₂CH₂C₆H₅) |

Research Findings and Discussion

Structural Determinants of Activity

- Methoxy Position : The 2-methoxy group in the target compound may facilitate π-π stacking interactions in biological systems, whereas the 5-methoxy isomer (CAS 1576-43-8) could exhibit distinct binding modes due to positional effects .

- Substituent Modifications : Addition of electron-withdrawing groups (e.g., -OCF₃) or bulky side chains (e.g., phenethyl) can significantly alter pharmacokinetic profiles, as seen in CAS 860515-97-5 and 457960-43-9 .

Toxicity Considerations

While the provided evidence lacks direct toxicological data for 2-Methoxynaphthalene-1-sulfonamide, naphthalene derivatives are known to undergo metabolic activation to reactive intermediates (e.g., naphthoquinones), which may induce oxidative stress or hemolytic anemia . Substituted sulfonamides, however, often exhibit reduced volatility and toxicity compared to parent hydrocarbons.

Biological Activity

2-Methoxynaphthalene-1-sulfonamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

2-Methoxynaphthalene-1-sulfonamide consists of a naphthalene ring substituted with a methoxy group and a sulfonamide functional group. The sulfonamide moiety is crucial for its biological activity, particularly in inhibiting certain enzymes involved in cancer progression and other diseases.

Biological Activity Overview

The biological activities of 2-Methoxynaphthalene-1-sulfonamide can be categorized into several key areas:

- Anticancer Activity : This compound has shown promising results against various cancer cell lines, particularly HepG-2 (liver cancer) and MCF-7 (breast cancer). In vitro studies have reported IC50 values ranging from 8.39 to 21.15 μM, indicating significant cytotoxic effects compared to standard chemotherapy agents like doxorubicin .

- Carbonic Anhydrase Inhibition : The compound exhibits inhibitory effects on carbonic anhydrase isoforms, particularly CA IX and CA XII, which are overexpressed in many tumors. This inhibition is associated with reduced tumor growth and altered tumor microenvironment acidity .

- Antimicrobial Properties : Sulfonamides, including derivatives like 2-Methoxynaphthalene-1-sulfonamide, have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. They function by inhibiting the folate synthesis pathway in bacteria, which is critical for DNA replication .

The mechanisms through which 2-Methoxynaphthalene-1-sulfonamide exerts its biological effects include:

- Inhibition of Enzymatic Activity : The sulfonamide group allows the compound to mimic para-aminobenzoic acid (PABA), leading to the inhibition of dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria .

- Induction of Apoptosis : Studies show that treatment with this compound leads to increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2), promoting cell death in cancer cells .

Table 1: Summary of Biological Activities

Safety Profile and Toxicity

While sulfonamides are generally considered safe, they can cause adverse reactions such as allergic responses and gastrointestinal disturbances. The safety profile of 2-Methoxynaphthalene-1-sulfonamide needs further investigation, particularly in long-term studies to assess potential toxic effects .

Q & A

Q. What are the standard synthetic protocols for preparing 2-Methoxynaphthalene-1-sulfonamide, and how are purity and yield optimized?

Methodological Answer: The synthesis typically involves sulfonation and subsequent substitution. For example, sulfonyl chloride intermediates can react with amines under basic conditions (e.g., sodium bicarbonate) to form sulfonamides . Key steps include:

- Sulfonation : Introduce the sulfonic acid group to naphthalene derivatives using chlorosulfonic acid.

- Methoxylation : Methoxy groups are introduced via nucleophilic substitution or alkylation (e.g., using methyl iodide in the presence of a base).

- Amidation : React the sulfonyl chloride intermediate with ammonia or amines.

Optimization involves controlling reaction temperature (0–5°C for exothermic steps), solvent selection (e.g., dichloromethane for solubility), and purification via recrystallization or column chromatography. Purity is validated using HPLC (>98%) and NMR spectroscopy .

Q. How should in vitro toxicity screening be designed to evaluate systemic effects of 2-Methoxynaphthalene-1-sulfonamide?

Methodological Answer: Follow systematic review frameworks for toxicity studies :

- Cell Lines : Use human hepatocytes (HepG2) for hepatic effects, renal proximal tubule cells (RPTEC) for nephrotoxicity, and lung epithelial cells (A549) for respiratory impact.

- Dose Range : Test concentrations from 1 µM to 100 µM, based on prior naphthalene-derivative studies .

- Endpoints : Measure apoptosis (Annexin V/PI staining), oxidative stress (ROS assays), and mitochondrial dysfunction (JC-1 staining).

- Controls : Include vehicle controls (DMSO <0.1%) and positive controls (e.g., cisplatin for nephrotoxicity). Data should be analyzed using ANOVA with post-hoc Tukey tests .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of 2-Methoxynaphthalene-1-sulfonamide?

Methodological Answer: DFT calculations (e.g., B3LYP/6-311++G(d,p)) can model:

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites by analyzing partial charges.

- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict reactivity (e.g., electron-deficient sulfonamide groups may interact with biological nucleophiles).

- Solvent Effects : Use the polarizable continuum model (PCM) to simulate aqueous environments. Validate computational results with experimental UV-Vis and IR spectra . Software like Gaussian 16 or ORCA is recommended, with basis set convergence tested for accuracy .

Q. How can contradictory findings in toxicity studies of 2-Methoxynaphthalene-1-sulfonamide be resolved?

Methodological Answer: Contradictions often arise from variability in experimental design. Use systematic review criteria :

- Risk of Bias Assessment : Evaluate studies using tools like Table C-7 (randomization, blinding) . Exclude studies with unverified dosing or inadequate controls.

- Dose-Response Analysis : Apply Hill slope models to identify non-linear effects. For example, hepatotoxicity may only manifest above 50 µM, while lower doses show no effect .

- Meta-Analysis : Pool data from multiple studies using random-effects models (RevMan software). Stratify by exposure route (oral vs. dermal) and species (rat vs. human cell lines) to isolate confounding factors .

Q. What mechanistic insights can be gained from studying the interaction of 2-Methoxynaphthalene-1-sulfonamide with cytochrome P450 enzymes?

Methodological Answer:

- Enzyme Inhibition Assays : Use recombinant CYP3A4 and CYP2E1 isoforms with fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin). Measure IC₅₀ values via fluorescence quenching.

- Metabolite Profiling : Incubate the compound with liver microsomes (human or rat) and identify metabolites via LC-MS/MS. Look for hydroxylated or demethylated products.

- Molecular Docking : Simulate binding poses in CYP active sites (AutoDock Vina). Key interactions may include hydrogen bonds with sulfonamide oxygen and π-π stacking with naphthalene . Validate with site-directed mutagenesis (e.g., CYP2E1 Thr303Ala) .

Q. How should researchers design longitudinal studies to assess chronic exposure effects?

Methodological Answer:

- Animal Models : Use Sprague-Dawley rats (n=10/group) exposed orally (10–100 mg/kg/day) for 90 days. Monitor body weight, organ coefficients, and serum biomarkers (ALT, BUN) .

- Histopathology : Fix tissues in 10% formalin, section, and stain with H&E. Score lesions (e.g., hepatic steatosis) using semi-quantitative scales .

- Omics Integration : Perform RNA-seq on liver tissue to identify dysregulated pathways (e.g., Nrf2/ARE signaling). Correlate with metabolomics (GC-MS) to map metabolic disruptions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.